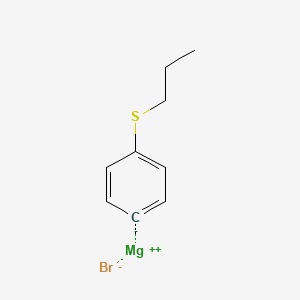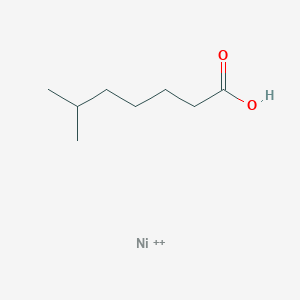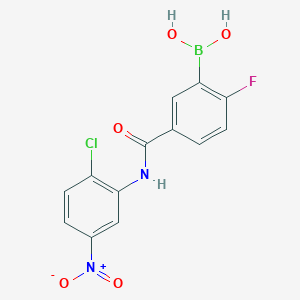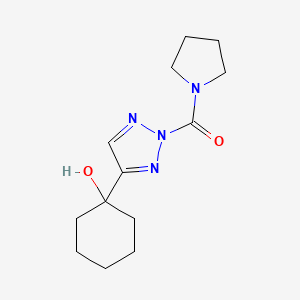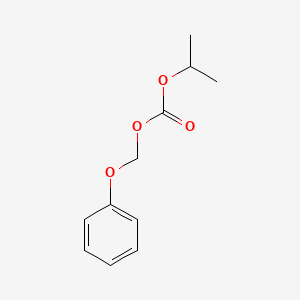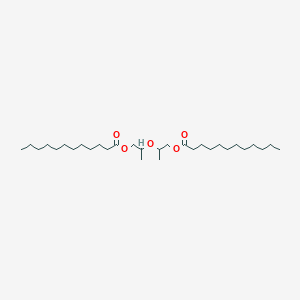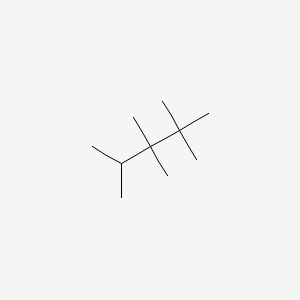
Methyl 1-vinyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a vinyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-vinyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the vinyl and ester functionalities. One common method includes the condensation of pyrrole with vinyl acetate in the presence of a catalyst, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts such as palladium or ruthenium complexes can be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-vinyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 1-vinyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 1-vinyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its vinyl group can participate in Michael addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1-chloro-1H-pyrrole-3-carboxylate
- Methyl 1-bromo-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional functionalization and can participate in various chemical reactions that are not possible with other substituents .
Propriétés
Numéro CAS |
952182-28-4 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl 1-ethenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3 |
Clé InChI |
CBZUMOWPQJQFCH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
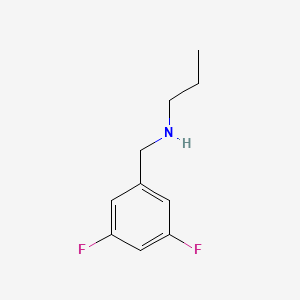
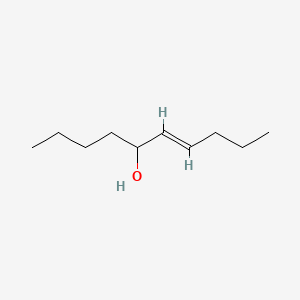


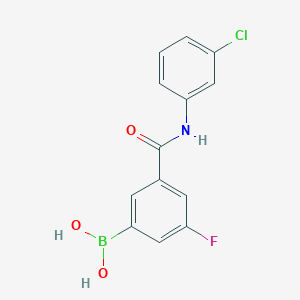
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
